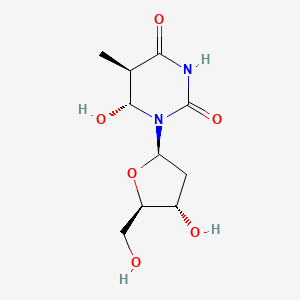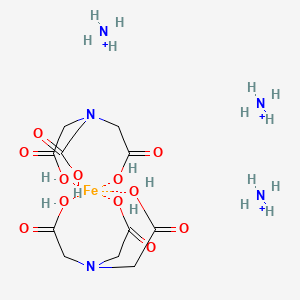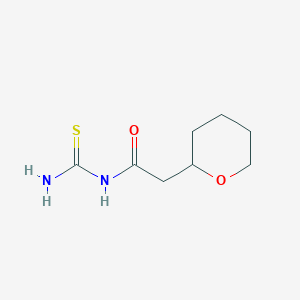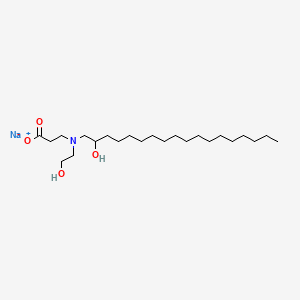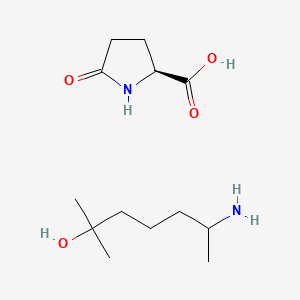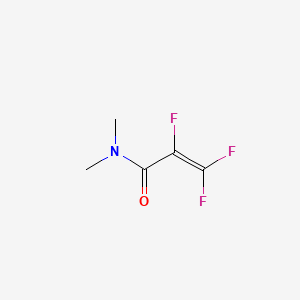
2,3,3-Trifluoro-N,N-dimethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trifluoro-N,N-dimethylacrylamide is an organic compound with the molecular formula C5H6F3NO. It is a derivative of acrylamide, where the hydrogen atoms on the acrylamide backbone are substituted with trifluoromethyl and dimethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoro-N,N-dimethylacrylamide typically involves the reaction of 2,3,3-trifluoropropene with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the addition of the dimethylamine to the trifluoropropene. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. The industrial process is designed to minimize waste and maximize efficiency, making it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoro-N,N-dimethylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,3,3-Trifluoro-N,N-dimethylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,3,3-Trifluoro-N,N-dimethylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trifluoroacrylamide: Similar structure but lacks the dimethyl groups.
N,N-Dimethylacrylamide: Similar structure but lacks the trifluoromethyl group.
2,3,3-Trifluoro-N-methylacrylamide: Similar structure but has only one methyl group instead of two.
Uniqueness
2,3,3-Trifluoro-N,N-dimethylacrylamide is unique due to the presence of both trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved solubility in organic solvents. The combination of these features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
97403-95-7 |
|---|---|
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
2,3,3-trifluoro-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C5H6F3NO/c1-9(2)5(10)3(6)4(7)8/h1-2H3 |
InChI Key |
GPIMQYBOJVUWSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


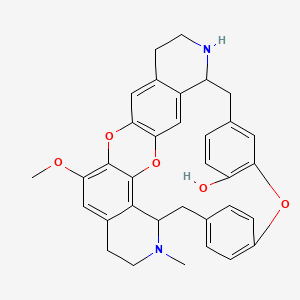

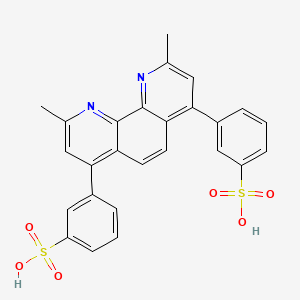
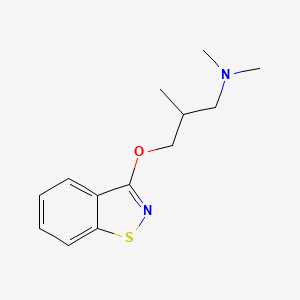
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
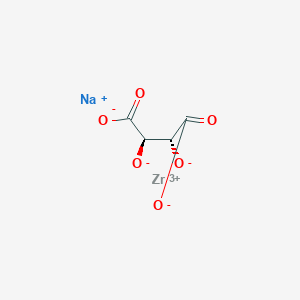
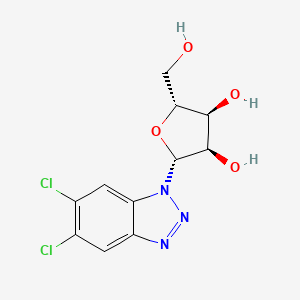
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
